![molecular formula C11H9NO B2926588 8-Quinolinecarboxaldehyde, 7-methyl- CAS No. 1442691-18-0](/img/structure/B2926588.png)
8-Quinolinecarboxaldehyde, 7-methyl-
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Overview
Description
8-Quinolinecarboxaldehyde, 7-methyl- is a derivative of 8-Quinolinecarboxaldehyde . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The molecular formula is C11H9NO .
Molecular Structure Analysis
The molecular structure of 8-Quinolinecarboxaldehyde, 7-methyl- consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .Scientific Research Applications
Drug Discovery and Development
Quinoline derivatives are widely recognized for their pharmacological properties and serve as key scaffolds in drug discovery. They have been used in the development of antimicrobial, antimalarial, anti-inflammatory, and anticancer agents .
Organic Synthesis
Quinolines are vital in synthetic organic chemistry for constructing complex molecular structures due to their reactivity and versatility .
Material Science
Some quinoline compounds have been explored for their electrochemical properties, which could be useful in developing new materials for electronic devices .
Mechanism of Action
Target of Action
7-Methylquinoline-8-Carbaldehyde, also known as 8-Quinolinecarboxaldehyde, 7-methyl-, is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . .
Mode of Action
Quinoline derivatives are known to interact with various targets, leading to different biological effects . For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including temperature and reaction conditions .
properties
IUPAC Name |
7-methylquinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFDDXVKXULHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinecarboxaldehyde, 7-methyl- | |
CAS RN |
1442691-18-0 |
Source
|
Record name | 7-methylquinoline-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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